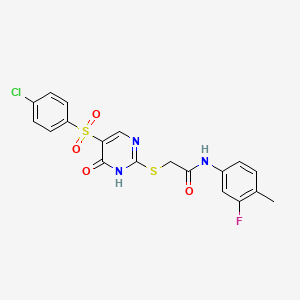![molecular formula C27H25FN6O2S B3000332 3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893275-38-2](/img/structure/B3000332.png)
3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a triazoloquinazoline core suggests potential pharmacological properties, as similar structures have been synthesized and evaluated for various biological activities.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones involves the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine as a base, followed by dehydrogenation with thionyl chloride to yield the desired products in very good yields . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives is characterized by the fusion of a triazole ring to a quinazoline moiety. This fusion can result in a rigid structure that may interact with various biological targets. The substitution patterns on the triazoloquinazoline core, such as the presence of a dimethylphenylsulfonyl group and a fluorophenylpiperazine moiety, are likely to influence the compound's binding affinity and selectivity towards its targets .
Chemical Reactions Analysis
Triazoloquinazoline derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, the acetylation of 3-amino-2-anilino-4(3H)-quinazolinone can lead to the formation of an acetyl derivative or, under more vigorous conditions, a pentacyclic compound . These reactions demonstrate the chemical versatility of the triazoloquinazoline scaffold and suggest that the compound may also be amenable to further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives can be inferred from their structural features. The presence of aromatic rings and heteroatoms suggests that these compounds are likely to exhibit significant UV-visible absorption, which could be utilized in spectroscopic studies. Additionally, the incorporation of a fluorophenyl group may enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The fluorescence properties of some triazoloquinazoline nucleosides have been noted, indicating that the compound may also possess such properties, which could be useful in biological imaging applications .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
One study focused on the development of quality control methods for a compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, showing promise as an antimalarial agent. This highlights the potential for similar compounds in the development of antimalarial drugs, emphasizing the importance of quality control in pharmaceutical development (Danylchenko et al., 2018).
Molecular Rearrangements
Another paper investigated the preparation of [1,2,4]triazoloquinazolinium betaines and the molecular rearrangements of putative [1,2,4]triazolo[4,3-a][1,3,5]triazinium betaines, providing insight into the chemical behavior and potential applications of these compounds in designing novel chemical entities with specific biological activities (Crabb et al., 1999).
Antimicrobial Activity
Research into novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has shown potential antimicrobial activity. This suggests that structurally similar compounds, including the one , could be explored for their antimicrobial properties, highlighting the importance of such compounds in addressing resistance issues and developing new antibiotics (Babu et al., 2015).
Anticancer Activity
A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives designed to meet the structural requirements essential for anticancer activity indicated that similar compounds could be investigated for their potential in cancer treatment. The research showed that specific derivatives possess significant cytotoxicity against cancer cell lines, suggesting that compounds with similar structures might have similar applications (Reddy et al., 2015).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN6O2S/c1-18-11-12-20(17-19(18)2)37(35,36)27-26-29-25(21-7-3-5-9-23(21)34(26)31-30-27)33-15-13-32(14-16-33)24-10-6-4-8-22(24)28/h3-12,17H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFHCKQEEMKSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

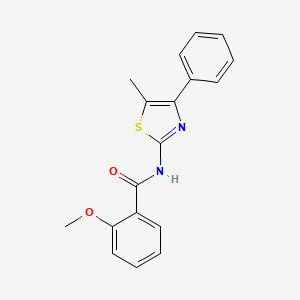
![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B3000251.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3000253.png)
![6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3000255.png)
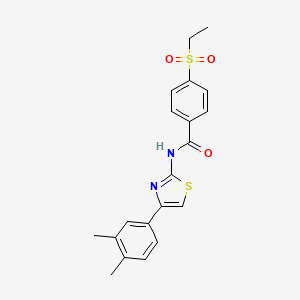
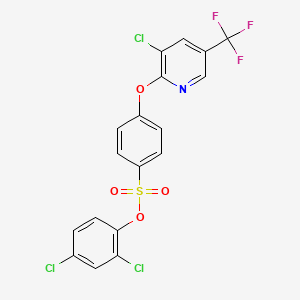
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)
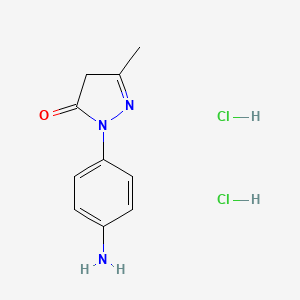
![Methyl 2-(ethylthio)-7-methyl-5-(5-methylfuran-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3000262.png)
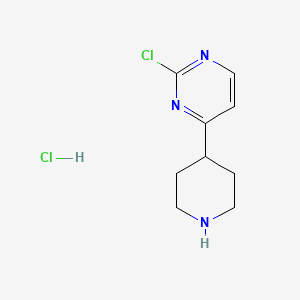
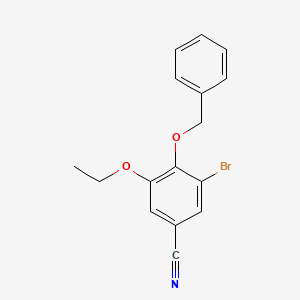
![2,1,3-Benzothiadiazol-5-yl-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3000269.png)
